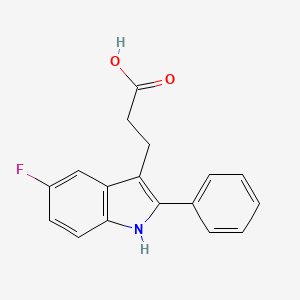

3-(5-氟-2-苯基-1H-吲哚-3-基)丙酸

描述

Synthesis Analysis

The synthesis of compounds related to 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid involves the incorporation of fluorine into indole derivatives. One study describes the synthesis of polyether-bound 3-(5-fluorouracil-1-yl)propanoic acid through ester bonds, which is a polymer designed for fixing 5-fluorouracil (5-FU) . Another research effort focuses on the fluorination of indole compounds to produce ligands with high affinity and selectivity for the 5-HT1D receptor, demonstrating the versatility of synthetic strategies for incorporating fluorine into these molecules .

Molecular Structure Analysis

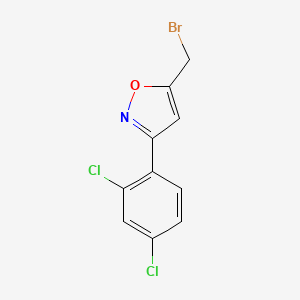

The molecular structure of indole derivatives, such as 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid, can be characterized using techniques like nuclear magnetic resonance (NMR) and mass spectroscopy. In a related study, the structures of indole-3-propanoic acid (IPA) and other derivatives were confirmed using these methods . The presence of a fluorine atom in the indole ring can influence the electronic properties and stability of the molecule.

Chemical Reactions Analysis

The reactivity of indole derivatives can be studied through their interactions with other chemicals. For instance, the enzymatic and non-enzymatic hydrolyses of ester bonds in polyether-bound 3-(5-fluorouracil-1-yl)propanoic acid were investigated to understand the release of 5-FU residue . Additionally, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate has been developed for the analysis of primary amines, which could potentially react with indole derivatives for labeling and detection purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid and related compounds can be influenced by the presence of fluorine. The fluorination of indole derivatives has been shown to reduce the pKa of the compounds, which can have a significant impact on their absorption and bioavailability . The stability of these compounds in acidic and basic solutions is also an important characteristic, as demonstrated by the stability of fluorescent derivatives of a fluorogenic reagent used for primary amine analysis .

科学研究应用

以下是关于3-(5-氟-2-苯基-1H-吲哚-3-基)丙酸在科学研究中的应用的全面分析,重点关注其独特的应用:

抗增殖活性

吲哚衍生物已被合成并评估其对各种人类癌细胞系的微管解聚作用和抗增殖活性。 这包括评估其抑制癌细胞生长的潜力,这是癌症研究和治疗的关键方面 .

抗炎和镇痛活性

一些吲哚衍生物已被评估其体内抗炎和镇痛活性。 这些特性对于开发能够缓解疼痛并减少各种疾病炎症的新药物具有重要意义 .

植物激素生产

吲哚-3-乙酸是吲哚的衍生物,是一种由高等植物中色氨酸降解产生的植物激素。 这突出了吲哚衍生物在植物生物学中的作用及其在农业中的潜在应用 .

生物膜形成

吲哚衍生物参与了细菌中增强生物膜形成的细胞间通讯。 这对理解细菌行为至关重要,并且可能对控制细菌感染具有影响 .

抗菌活性

取代的吲哚衍生物在破坏各种细菌的持久细胞方面显示出有效性,因为它们会损坏细菌膜。 此应用对于解决抗生素耐药性和治疗持久性感染至关重要 .

抗病毒活性

吲哚衍生物已被研究其针对各种RNA和DNA病毒的抗病毒活性。 这项研究对于开发能够有效对抗病毒感染的新抗病毒药物至关重要 .

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

The future directions for the study and application of “3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid” and similar compounds could involve further exploration of their biological potency . For example, N-propargyl-5-fluoroindoline-2,3-dione moiety has been used to obtain isatin-linked triazoles with enhanced biological potency .

作用机制

- The primary target of indole-3-propanoic acid is not explicitly mentioned in the available literature. However, indole derivatives often interact with various receptors due to their aromatic nature and π-electron delocalization .

- However, indole derivatives, in general, can impact various pathways related to cell growth, inflammation, and metabolism .

Target of Action

Biochemical Pathways

Pharmacokinetics

Researchers should explore its interactions with specific targets and evaluate its effects in relevant biological systems . 🌱🔬

生化分析

Biochemical Properties

3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid, have been shown to inhibit certain enzymes involved in inflammatory pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the expression of genes involved in cell proliferation and apoptosis . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid involves its interaction with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to inhibition or activation of their functions. This compound can inhibit enzyme activity by occupying the active site or by inducing conformational changes in the enzyme structure . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects and dose-response relationships are important considerations in evaluating the safety and efficacy of this compound.

Metabolic Pathways

3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound may affect metabolic flux and alter the levels of specific metabolites . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The distribution pattern of this compound can affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid is determined by targeting signals and post-translational modifications. This compound may be directed to specific organelles or compartments within the cell, where it exerts its effects . The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules.

属性

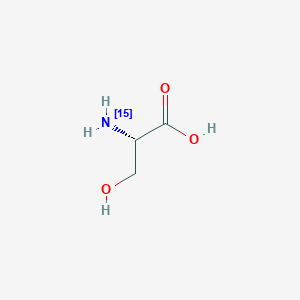

IUPAC Name |

3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2/c18-12-6-8-15-14(10-12)13(7-9-16(20)21)17(19-15)11-4-2-1-3-5-11/h1-6,8,10,19H,7,9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRWQHZTBMDOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257087 | |

| Record name | 5-Fluoro-2-phenyl-1H-indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

290832-31-4 | |

| Record name | 5-Fluoro-2-phenyl-1H-indole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290832-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-phenyl-1H-indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1340746.png)

![3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1340791.png)